Synthetic Intermediacy in DPP-IV Inhibitor Manufacturing: Proprietary Patent Route Specificity
4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid is explicitly named as a required intermediate in NZ607694A for the preparation of DPP-IV inhibitor compounds of formula (2) via a coupling-cyclization sequence using compounds (4) and (5) [1]. The patent discloses that the compound possesses a chiral center and a piperidine ring bearing an oxo group, structural elements that are non-negotiable for the subsequent cyclization step [1]. In contrast, structurally deviant analogs lacking the 4-chlorophenyl group or the C2 stereocenter are not disclosed as viable substitutes in this proprietary route [1].
| Evidence Dimension | Patent-defined synthetic route specificity for DPP-IV inhibitor manufacturing |
|---|---|
| Target Compound Data | Explicitly disclosed as intermediate; required chiral center and 4-chlorobenzoyl moiety |
| Comparator Or Baseline | Analog compounds with altered aryl substitution (4-Br, 4-F, 4-CH3, 4-OCH3) or achiral C2 position |
| Quantified Difference | Not applicable — differentiation is qualitative (explicit patent inclusion vs. absence) |
| Conditions | Patent NZ607694A (LG Life Sciences Ltd.) — method for preparing compound of formula (2) for DPP-IV inhibition |
Why This Matters
For procurement supporting GMP or regulatory-bound synthetic campaigns, deviation from a patent-specified intermediate introduces route revalidation burden and potential intellectual property risk.
- [1] LG Life Sciences Ltd. Production method of intermediate compound for synthesizing medicament. New Zealand Patent NZ607694A, 2015. View Source
